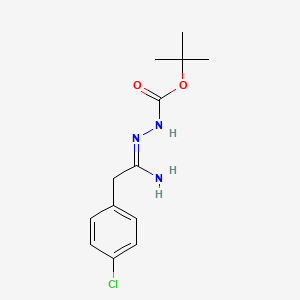
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency . The choice of reagents, solvents, and catalysts is crucial in industrial settings to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, significantly altering the compound’s properties .
Aplicaciones Científicas De Investigación
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran core but differs in the substitution pattern.
Carbosulfan: A benzofuran derivative used as an insecticide, highlighting the diverse applications of benzofuran compounds.
Indole Derivatives: While structurally different, indole derivatives share similar bioactive properties and are used in medicinal chemistry.
Uniqueness
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 2-ethyl-5-hydroxy-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-12(11(14)15-2)7-8-6-9(13)4-5-10(8)16-12/h4-6,13H,3,7H2,1-2H3 |
Clave InChI |
DHUHQGBTOIJWNC-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
SMILES canónico |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)










